molecular formula C15H15ClN6O2 B2524443 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea CAS No. 2320681-43-2

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea

Cat. No.: B2524443
CAS No.: 2320681-43-2
M. Wt: 346.78
InChI Key: AAKPNMNFGPBIGR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the 4-chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile.

    Synthesis of the triazolo[4,3-b]pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the intermediates: The final step involves coupling the 4-chlorophenylmethyl intermediate with the triazolo[4,3-b]pyridazine core under conditions that promote urea formation, such as the use of phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive agent.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole and pyridazine moieties are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-3-yl)urea
  • 1-[(4-chlorophenyl)methyl]-3-(pyridazin-3-yl)urea
  • 1-[(4-chlorophenyl)methyl]-3-(6-methoxy-1,2,4-triazol-3-yl)urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is unique due to the combination of the triazolo[4,3-b]pyridazine core with the 4-chlorophenylmethyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2/c1-24-14-7-6-12-19-20-13(22(12)21-14)9-18-15(23)17-8-10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKPNMNFGPBIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)NCC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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